molecular formula C21H21NO4S B2420707 methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-29-2

methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2420707
CAS No.: 477490-29-2
M. Wt: 383.46
InChI Key: QESYDFVADOJNPV-UHFFFAOYSA-N
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Description

methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Mechanism of Action

Target of Action

Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound used in diverse scientific research They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-butoxybenzoyl chloride with 3-amino-2-carboxylbenzo[b]thiophene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzo[b]thiophene-2-carboxylate: Lacks the butoxybenzamido group, making it less versatile.

    3-Aminobenzo[b]thiophene-2-carboxylate: Contains an amino group instead of the butoxybenzamido group, leading to different reactivity and applications.

Uniqueness

methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of the butoxybenzamido group, which enhances its solubility and potential for functionalization. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-4-13-26-15-11-9-14(10-12-15)20(23)22-18-16-7-5-6-8-17(16)27-19(18)21(24)25-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYDFVADOJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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